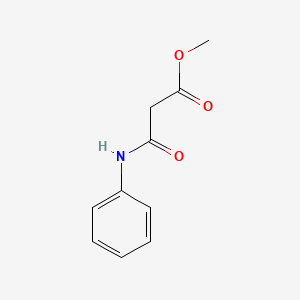
Methyl 3-anilino-3-oxopropanoate
Descripción general
Descripción
Methyl 3-anilino-3-oxopropanoate is an organic compound with the molecular formula C10H11NO3. It is a derivative of propanoic acid and contains an aniline group attached to the third carbon of the propanoate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-anilino-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of aniline with methyl 3-oxopropanoate in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is often cooled to maintain a low temperature, which helps in controlling the reaction rate and improving the yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high efficiency and consistency in product quality. The purification of the final product is typically achieved through techniques like distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-anilino-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted aniline derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-anilino-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 3-anilino-3-oxopropanoate involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The carbonyl group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-oxopropanoate: A simpler derivative without the aniline group.
Ethyl 3-anilino-3-oxopropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(4-chloroanilino)-3-oxopropanoate: Contains a chloro-substituted aniline group.
Uniqueness
Methyl 3-anilino-3-oxopropanoate is unique due to the presence of both an aniline group and a carbonyl group in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in research and industrial applications .
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
methyl 3-anilino-3-oxopropanoate |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)7-9(12)11-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) |
Clave InChI |
LUOGXXYHNOUSGK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(=O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














